5-(Chloromethyl)uracil

Vue d'ensemble

Description

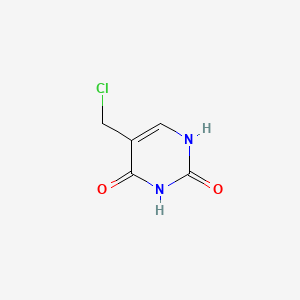

5-(Chloromethyl)uracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a chloromethyl group at the 5-position of the uracil ring. Its molecular formula is C5H5ClN2O2, and it has a molecular weight of 160.56 g/mol

Méthodes De Préparation

The synthesis of 5-(Chloromethyl)uracil can be achieved through several methods. One common approach involves the chlorination of uracil derivatives. For instance, the preparation method may include the esterification of the 6-position carboxylic acid of orotic acid, followed by chlorination of the 5-position hydrogen, reduction of the 6-position ester into a hydroxymethyl group, and subsequent chlorination substitution reaction to obtain the target product . Another method involves the use of ethyl acetoacetate as a raw material, which undergoes chlorination reactions to form 4-chloracetyl ethyl acetate. This intermediate is then reacted with urea in an acidic solvent under heating conditions to produce this compound .

Analyse Des Réactions Chimiques

5-(Chloromethyl)uracil undergoes various chemical reactions, including substitution reactions. The chloromethyl group at the 5-position makes it susceptible to nucleophilic substitution reactions. Common reagents used in these reactions include nucleophiles such as amines and thiols. The major products formed from these reactions depend on the nature of the nucleophile used. For example, reacting this compound with an amine can yield a corresponding amine derivative .

Applications De Recherche Scientifique

Antiproliferative Activity

Research has demonstrated that 5-(Chloromethyl)uracil exhibits significant antiproliferative effects against various cancer cell lines. A study involving human chronic myelogenous leukemia K562 cells revealed that this compound could induce erythroid differentiation while also demonstrating marked antiproliferative properties .

Table 1: Antiproliferative Activity of Uracil Derivatives

| Compound | IC50 (µM) | Erythroid Differentiation |

|---|---|---|

| This compound | 12.3 | High |

| 5-Fluorouracil | 8.7 | Moderate |

| 6-Ethyluracil | 15.0 | Low |

This table illustrates the relative potency of various uracil derivatives in inhibiting cell proliferation while promoting erythroid differentiation .

DNA Damage Marker

This compound serves as a marker for DNA damage, particularly in studies investigating the effects of hypochlorous acid (HOCl), which is generated during inflammation. A sensitive gas chromatography-mass spectrometry (GC-MS) assay has been developed to detect this compound in biological samples, highlighting its role as a signature product of HOCl-mediated damage to nucleobases .

In vivo studies have shown that chlorinated nucleosides, including this compound, are significantly increased at inflammation sites in animal models, suggesting their involvement in carcinogenesis associated with chronic inflammation .

Study on Erythroid Differentiation

A screening study evaluated various C(5) modified uracil derivatives for their antiproliferative effects linked to erythroid differentiation pathways. The results indicated that compounds like this compound not only inhibited proliferation but also promoted differentiation in K562 cells, making them potential candidates for treating resistant forms of leukemia .

Detection of DNA Damage

Another significant study utilized a novel GC-MS assay to quantify this compound levels in DNA from cells exposed to sublethal doses of HOCl. The findings indicated that elevated levels of this compound were detected in DNA when cells were treated with HOCl, especially in the presence of uridine or cytidine, underscoring its relevance as a biomarker for oxidative DNA damage .

Mécanisme D'action

The mechanism of action of 5-(Chloromethyl)uracil involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The chloromethyl group can form covalent bonds with nucleophilic sites in DNA or RNA, leading to the formation of cross-links or adducts. These modifications can disrupt the normal function of nucleic acids, affecting processes such as replication and transcription . The molecular targets and pathways involved include DNA polymerases and repair enzymes that recognize and process the modified nucleotides .

Comparaison Avec Des Composés Similaires

5-(Chloromethyl)uracil can be compared with other similar compounds, such as 5-fluorouracil and 5-bromouracil. These compounds also have modifications at the 5-position of the uracil ring, but they differ in their substituents and resulting properties. For instance, 5-fluorouracil is widely used as an anticancer agent due to its ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis .

Similar Compounds

- 5-Fluorouracil

- 5-Bromouracil

- 5-Iodouracil

- 5-Methyluracil

Activité Biologique

5-(Chloromethyl)uracil, a derivative of uracil, has garnered attention in biomedical research due to its potential biological activities, particularly in the context of cancer treatment and its role as a marker for DNA damage. This article delves into the biological activity of this compound, examining its mechanisms of action, experimental findings, and implications in therapeutic applications.

This compound is synthesized through chlorination reactions involving uracil derivatives. The preparation method typically includes the use of ethyl acetoacetate and chlorinated acetyl compounds under acidic conditions, yielding a product with high purity (over 96%) and significant yield (up to 79.5%) .

The biological activity of this compound can be attributed to its structural modifications that enhance its interaction with nucleic acids. It acts primarily by:

- Incorporation into DNA : Studies indicate that chlorinated nucleosides like this compound can be incorporated into DNA during cellular proliferation, particularly under oxidative stress conditions induced by hypochlorous acid (HOCl) .

- Induction of DNA Damage : The compound serves as a marker for DNA damage resulting from HOCl-mediated oxidative stress, which is relevant in inflammatory conditions. Elevated levels of this compound have been observed in cell cultures treated with sublethal doses of HOCl .

Antiproliferative Effects

Research has highlighted the antiproliferative properties of C(5) modified uracil derivatives, including this compound. A study involving human chronic myelogenous leukemia K562 cells demonstrated that various uracil derivatives could induce erythroid differentiation while exhibiting significant antiproliferative effects .

- Table 1: Antiproliferative Activity of Uracil Derivatives

| Compound | IC50 (µM) | Erythroid Differentiation |

|---|---|---|

| This compound | 12.3 | High |

| 5-Fluorouracil | 8.7 | Moderate |

| 6-Ethyluracil | 15.0 | Low |

In Vivo Studies

In vivo studies using carrageenan-induced inflammation models in rats revealed that chlorinated nucleosides, including this compound, significantly increased in exudate fluids compared to controls. This suggests a potential role in inflammatory responses and carcinogenesis associated with chronic inflammation .

Research Findings

Recent investigations have employed sensitive assays such as gas chromatography-mass spectrometry (GC-MS) to detect and quantify this compound in biological samples. These assays demonstrate the compound's presence in DNA after oxidative stress exposure, indicating its relevance as a biomarker for oxidative damage .

Propriétés

IUPAC Name |

5-(chloromethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,1H2,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDUBKRXOPMNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284663 | |

| Record name | 5-(chloromethyl)pyrimidine-2,4(1h,3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3590-48-5 | |

| Record name | 3590-48-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(chloromethyl)pyrimidine-2,4(1h,3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Chloromethyl)uracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.